molecular formula C10H12F3N3O2S B7075944 N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine

N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B7075944
M. Wt: 295.28 g/mol
InChI Key: NLWXDEWJQMCJOE-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a pyridazine ring

Properties

IUPAC Name

N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2S/c1-19(17,18)9(4-5-9)6-14-8-3-2-7(15-16-8)10(11,12)13/h2-3H,4-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXDEWJQMCJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CNC2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the pyridazine ring followed by the introduction of the trifluoromethyl group and the cyclopropyl moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylsulfonylcyclopropyl)methyl]-6-(trifluoromethyl)pyridazin-3-amine: shares similarities with other trifluoromethylated pyridazine derivatives.

    Trifluoromethylpyridazines: Compounds with similar structures but different substituents on the pyridazine ring.

    Cyclopropylmethylpyridazines: Compounds with a cyclopropylmethyl group but lacking the trifluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a cyclopropylmethyl moiety, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, bioavailability, and specificity in targeting molecular pathways.

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